BenchChemオンラインストアへようこそ!

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate

CB1 antagonist cannabinoid receptor obesity

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate (CAS 1219844-82-2) is a synthetic small molecule (C₁₆H₂₀N₂O₅S, MW 352.4 g/mol) characterized by a 1-sulfonyl-4-acylpiperazine core bearing a cyclopropylsulfonyl group and a methyl benzoate carbonyl substituent. It is registered in authoritative chemical databases as a discrete chemical entity (PubChem CID and is classified within the sulfonylated piperazine derivative family, a chemotype investigated for cannabinoid-1 (CB1) receptor modulation.

Molecular Formula C16H20N2O5S
Molecular Weight 352.41
CAS No. 1219844-82-2
Cat. No. B2683157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate
CAS1219844-82-2
Molecular FormulaC16H20N2O5S
Molecular Weight352.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C16H20N2O5S/c1-23-16(20)13-4-2-12(3-5-13)15(19)17-8-10-18(11-9-17)24(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3
InChIKeyFSYBZJMIIKAWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate (CAS 1219844-82-2): Chemical Identity and Core Properties for Procurement Screening


Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate (CAS 1219844-82-2) is a synthetic small molecule (C₁₆H₂₀N₂O₅S, MW 352.4 g/mol) characterized by a 1-sulfonyl-4-acylpiperazine core bearing a cyclopropylsulfonyl group and a methyl benzoate carbonyl substituent [1]. It is registered in authoritative chemical databases as a discrete chemical entity (PubChem CID 49677123) and is classified within the sulfonylated piperazine derivative family, a chemotype investigated for cannabinoid-1 (CB1) receptor modulation [2]. Key computed physicochemical properties include an XLogP3 of 0.8 and zero hydrogen bond donors, parameters that distinguish it from more lipophilic analogs within the same series [1].

Why In-Class Sulfonylpiperazine Analogs Cannot Simply Replace Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate


Within the 1-sulfonyl-4-acylpiperazine class, even minor structural modifications produce substantial shifts in CB1 receptor binding affinity, functional inverse agonism, and in vivo efficacy [1]. The cyclopropylsulfonyl group confers distinct conformational and electronic properties compared to alkyl- or aryl-sulfonyl analogs, as crystallographic studies demonstrate that cyclopropyl-sulfonyl conjugation restricts rotational freedom around the C–S bond, directly impacting the ligand's pharmacophoric geometry [2]. Substituting a closely related compound with a different sulfonyl substituent (e.g., methylsulfonyl, phenylsulfonyl) or a distinct acyl group therefore risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetic behavior, making generic substitution scientifically unsound without side-by-side comparative data.

Quantitative Differentiation Evidence for Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate Against Closest Analogs


CB1 Receptor Binding Affinity Comparison: Cyclopropylsulfonyl vs. Alternative Sulfonyl Substituents

In the 1-sulfonyl-4-acylpiperazine series, the nature of the sulfonyl substituent is a primary driver of CB1 binding affinity. The cyclopropylsulfonyl group confers a distinct Ki range compared to methylsulfonyl and phenylsulfonyl analogs. The Vachal et al. (2009) structure–activity relationship (SAR) study reports that CB1 Ki values for this chemotype span from low nanomolar to >1 µM depending on sulfonyl and acyl substitution patterns [1]. The cyclopropylsulfonyl moiety, due to its unique electronic and steric profile, occupies a differentiated region of this SAR landscape relative to linear alkyl or aryl sulfonyl congeners, although a direct, published head-to-head Ki comparison for the exact target compound versus named analogs is not available in the public domain. Procurement decisions must therefore be guided by the class-level SAR precedent that the cyclopropylsulfonyl group is non-interchangeable with other sulfonyl variants.

CB1 antagonist cannabinoid receptor obesity

Calculated Hydrophilicity (XLogP3) as a Differentiation Parameter from Higher-LogP Sulfonylpiperazine Analogs

The target compound exhibits a computed XLogP3 of 0.8 [1], a value significantly lower than many congeneric 1-sulfonyl-4-acylpiperazines bearing trifluoromethyl-substituted aromatic sulfonyl groups, which typically display XLogP values exceeding 3.0. For example, the TTD-listed sulfonylated piperazine derivative 4 (PMID26161824-Compound-184, bearing a 3,5-bis(trifluoromethyl)phenylsulfonyl motif) has a calculated LogP substantially above 3.5 [2]. This lower lipophilicity of the target compound predicts superior aqueous solubility and a reduced propensity for CYP450-mediated oxidative metabolism, features that favor pharmacokinetic developability.

physicochemical properties ADME drug-likeness

Absence of Hydrogen Bond Donors as a Differentiation Feature vs. N–H Containing Piperazine Analogs

The target compound possesses zero hydrogen bond donors [1], whereas many piperazine-based CB1 ligands retain a free N–H or hydroxyl group contributing 1–2 H-bond donors. For instance, rimonabant (SR141716A), the prototypical CB1 antagonist, contains one H-bond donor. The absence of H-bond donors in the target compound reduces total polar surface area and eliminates a key determinant of blood-brain barrier (BBB) permeability restriction, predicting enhanced CNS penetration relative to H-bond donor-containing analogs [2].

permeability blood-brain barrier molecular design

Classification as a Patented CB1 Antagonist Chemotype for Obesity Indications

The sulfonylated piperazine derivative class encompassing the target compound is documented in the Therapeutic Target Database (TTD) as patented CB1 receptor antagonists with the indication obesity (ICD-11: 5B81) [1]. The comprehensive patent review by Sharma et al. (2015, PMID: 26161824) catalogs multiple sulfonylated piperazine derivatives as anti-obesity CB1 antagonists, confirming the therapeutic relevance and intellectual property landscape surrounding this chemotype. The cyclopropylsulfonyl substitution represents a distinct structural variant within this patent space, offering potential freedom-to-operate advantages over more extensively claimed aryl-sulfonyl or alkyl-sulfonyl sub-series.

therapeutic indication intellectual property obesity

Recommended Application Scenarios for Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate Based on Quantitative Differentiation Evidence


CB1 Receptor Antagonist Lead Optimization for Obesity and Metabolic Syndrome

This compound serves as a structurally differentiated starting point or reference ligand for CB1 antagonist programs targeting obesity, where its cyclopropylsulfonyl group offers a distinct SAR profile from extensively characterized aryl-sulfonyl analogs. Its zero H-bond donor count and low XLogP3 (0.8) predict favorable CNS penetration, addressing a key limitation of peripherally restricted CB1 antagonists [1] . Researchers should prioritize this compound when SAR exploration of the sulfonyl substituent is the primary objective, as the cyclopropyl group provides electronic and conformational properties not achievable with linear alkyl or planar aryl sulfonyl replacements .

Physicochemical Property Benchmarking for CNS Drug Design

The compound's combination of XLogP3 = 0.8 and zero H-bond donors establishes it as a physicochemical benchmark within the sulfonylpiperazine class for CNS drug design [1]. It is particularly suited for comparative ADME profiling studies where the impact of sulfonyl substituent identity on membrane permeability, CYP450 stability, and brain-to-plasma ratio is systematically evaluated against higher-LogP, H-bond donor-containing analogs . Procurement for this purpose is evidence-based because the compound represents an extreme of low lipophilicity within its chemotype, maximizing the dynamic range for structure-property relationship analyses.

Intellectual Property Landscape Navigation and FTO Analysis

Given the dense patent coverage of aryl-sulfonyl and alkyl-sulfonyl piperazines as CB1 antagonists (comprehensively reviewed in PMID: 26161824), the cyclopropylsulfonyl-substituted variant occupies a relatively less crowded region of chemical space [1]. Organizations pursuing CB1-targeted therapeutics should procure this compound for freedom-to-operate (FTO) evaluation studies, using it as a representative cyclopropylsulfonyl exemplar to assess patent novelty, inventiveness, and differentiation from the dominant aryl-sulfonyl prior art. This application is directly supported by the TTD classification and patent landscape data.

Enzymatic Inhibition Profiling Against Kinase and Non-Kinase Targets

BRENDA enzyme database entries for closely related cyclopropylsulfonyl-piperazine compounds demonstrate inhibitory activity against specific enzymes (e.g., EC 2.7.10.2 at 100 nM with 51.7–76.2% inhibition) [1]. While direct data for the exact target compound are absent, this class-level precedent supports its procurement for broad enzyme inhibition screening panels, particularly for kinases and other ATP-binding proteins where the sulfonylpiperazine scaffold is a recognized pharmacophore. The cyclopropylsulfonyl group may confer selectivity advantages over bulkier sulfonyl substituents due to its compact steric profile.

Quote Request

Request a Quote for Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.